

MK-1903: A GPR109a Agonist's Divergent Path in Dyslipidemia Treatment

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Compound of Interest		
Compound Name:	MK-1903	
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A comparative analysis of the clinical trial results for the GPR109a agonist **MK-1903** reveals a significant divergence from traditional lipid-lowering therapies. While demonstrating robust effects on plasma free fatty acids (FFAs), **MK-1903** exhibited a weak impact on serum lipids, challenging the long-held hypothesis that FFA reduction is the primary mechanism behind niacin's beneficial lipid-modifying effects. This guide provides a comprehensive comparison of **MK-1903** with the established therapy niacin and other alternative treatments for dyslipidemia, supported by available clinical trial data and detailed experimental methodologies.

Executive Summary

MK-1903, a potent and selective agonist of the G-protein coupled receptor 109a (GPR109a), was investigated for the treatment of dyslipidemia. Clinical trials, including a phase 2 study, demonstrated that MK-1903 effectively lowered plasma free fatty acids. However, unlike niacin, another GPR109a agonist, MK-1903 did not produce the expected significant improvements in serum lipid profiles, such as increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2][3][4][5] This finding suggests that the lipid-modifying effects of niacin may be mediated through pathways independent of GPR109a activation. This guide will delve into the available data for MK-1903, compare it with niacin and other emerging therapies, and provide insights into the underlying mechanisms and clinical trial designs.

Comparison of Clinical Trial Results



The following tables summarize the available quantitative data from clinical trials of **MK-1903** and its alternatives. It is important to note that specific percentage changes in lipid profiles for **MK-1903** are not publicly available; the results are described qualitatively as having a "weak effect" or "no clinically meaningful changes".[1][4]

Table 1: Comparison of Efficacy on Lipid Parameters

Drug Class	Drug	Mechanism of Action	Change in HDL-C	Change in LDL-C	Change in Triglyceride s
GPR109a Agonist	MK-1903	Potent and selective GPR109a agonist	Weak effect[3][5]	Weak effect[3][5]	Weak effect[3][5]
GPR109a Agonist	Niacin	GPR109a agonist	↑ up to 30% [1]	↓ 5-25%	↓ 20-50%
CETP Inhibitor	Anacetrapib	Inhibits cholesteryl ester transfer protein	↑ ~ 104 %	↓ ~18% (non- HDL-C)	-
CETP Inhibitor	Evacetrapib	Inhibits cholesteryl ester transfer protein	↑ ~130%	↓ ~37%	-
CETP Inhibitor	Dalcetrapib	Inhibits cholesteryl ester transfer protein	↑~30%	Negligible effect	↑ ~10%
Fibrate	Fenofibrate	PPARα agonist	↑ 10-20%	↓ 5-20%	↓ 20-50%
Bile Acid Sequestrant	Colesevelam	Binds bile acids in the intestine	↑ 3-5%	↓ 15-30%	No change or may increase



Table 2: Key Clinical Trial Findings and Adverse Effects

Drug	Key Clinical Trial Findings	Common Adverse Effects
MK-1903	Robustly decreased plasma free fatty acids but had a weak effect on serum lipids.[3][5]	Not extensively reported in publicly available sources.
Niacin	Reduces major coronary events.	Flushing, gastrointestinal issues, increased blood sugar.
Anacetrapib	Significantly reduced major coronary events.	Accumulates in adipose tissue, small increases in blood pressure.
Evacetrapib	Failed to reduce major cardiovascular events despite significant lipid changes.	Increased inflammatory markers, new-onset hypertension.
Dalcetrapib	Did not reduce cardiovascular events in a broad population.	Minor increase in blood pressure and hs-CRP.
Fenofibrate	Reduces cardiovascular events in patients with atherogenic dyslipidemia.	Gastrointestinal upset, gallstones, myopathy.
Colesevelam	Reduces LDL-C and can be an adjunct to statins.	Constipation, bloating, flatulence.

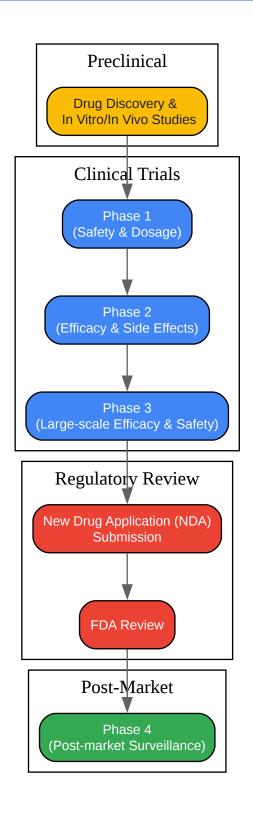
Experimental Protocols GPR109a Signaling Pathway

The activation of GPR109a by agonists like **MK-1903** and niacin initiates a signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into the circulation.









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